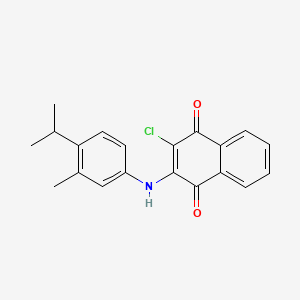

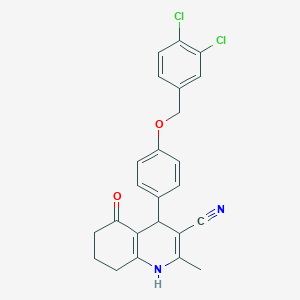

2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone, is a derivative of naphthoquinone, which is a class of compounds known for their broad range of biological activities. Naphthoquinones are characterized by a fused two-ring system with a quinone moiety, which is a structure of aromatic rings with two ketone substitutions. This structure is crucial for the compound's chemical properties and reactivity .

Synthesis Analysis

The synthesis of naphthoquinone derivatives often involves the functionalization of the quinone core. For instance, the introduction of an isocyanate group to the naphthoquinone ring has been reported to yield a sensitive labelling agent for hydroxysteroids . Similarly, the synthesis of 2-substituted 3-chloro-1,4-naphthoquinones has been achieved, and these derivatives have shown significant biological activities . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of naphthoquinone derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy . Single crystal X-ray diffraction studies have revealed that these molecules can form polymeric chains through hydrogen bonding and π-π stacking interactions, which could influence their biological activities .

Chemical Reactions Analysis

Naphthoquinone derivatives are reactive and can undergo various chemical reactions. For example, they can react with amines to form new compounds, as seen in the reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with cyclic amines . The reactivity of these compounds can be exploited in the development of chemosensors, as they can specifically detect certain metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoquinone derivatives are influenced by their molecular structure. These compounds typically have high melting points and are relatively stable under normal conditions. Their chemical properties, such as redox potential, are critical for their biological activities and can be studied using techniques like cyclic voltammetry . The introduction of different substituents on the naphthoquinone core can significantly alter these properties, leading to compounds with specific activities and selectivities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis of Derivatives : Kallmayer and Thierfelder (2003) discuss the reaction of isopropyl-alkylamines with 2,3-dichloro-1,4-naphthoquinone, resulting in the formation of derivatives like 2-chloro-3-isopropyl-alkylamino-1,4-naphthoquinones (Kallmayer Hj & B. Thierfelder, 2003).

- Antimicrobial Agents : Kumar et al. (2006) highlighted the synthesis of novel benzo[a]phenothiazines and ribofuranosides, using 2-chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone as a precursor, demonstrating their antimicrobial activity (N. Kumar, A. Sharma, Reshu Garg & A. Yadav, 2006).

Biological and Pharmacological Research

- Antimicrobial and Fungicidal Activity : Polish et al. (2019) investigated the antimicrobial and fungicidal activities of this compound derivatives, indicating their potential as effective agents against certain microbial strains (N. Polish, O. Voitsakhivska, N. Marintsova, L. Zhurakhivska, V. Novikov & Serhii Bohza, 2019).

- Antifungal Properties : Pawar et al. (2014) synthesized derivatives of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone, demonstrating their significant antifungal activities, especially against Candida tropicalis (Omkar Pawar, Ashwini Patekar, Ayesha Khan, Laxmi Kathawate, S. Haram, Ganesh B Markad, V. Puranik & S. Salunke-Gawali, 2014).

Photochemistry and Electrochemistry

- Photochemical Reactions : Ide et al. (1979) explored the photochemical reaction of 2, 3-dichloro-1, 4-naphthoquinone, deriving compounds like 2-chloro-3-hydroxy-1, 4-naphthoquinone, which have implications for further chemical and biological research (A. Ide, Y. Ueno, K. Takaichi & Hiroyasu Watanabe, 1979).

- Electrochemical Reduction : Calabrese, Buchanan, and Wrighton (1983) used derivatives of 1,4-naphthoquinone, including 2-chloro-3-((2-(dimethylpropylammonio)ethyl)amino)-1,4-naphthoquinone, as catalysts for the electrochemical reduction of oxygen to hydrogen peroxide, demonstrating the compound's potential in electrochemistry (G. S. Calabrese, R. M. Buchanan & M. Wrighton, 1983).

Eigenschaften

IUPAC Name |

2-chloro-3-(3-methyl-4-propan-2-ylanilino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-11(2)14-9-8-13(10-12(14)3)22-18-17(21)19(23)15-6-4-5-7-16(15)20(18)24/h4-11,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJUXGZRGUSRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)

![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)

![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)

![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)